6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid
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Overview
Description
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid is a chemical compound with the molecular formula C24H25O2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate hexanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylphosphine oxide derivatives, while substitution reactions can produce a wide range of substituted hexanoic acid derivatives .
Scientific Research Applications
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another compound with a triphenylphosphoranylidene group, used in similar Wittig reactions.
Methyl (triphenylphosphoranylidene)acetate: A related compound used in the synthesis of α,β-unsaturated esters.
Uniqueness
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid is unique due to its specific hexanoic acid chain, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranylidene compounds. Its structure allows for versatile applications in organic synthesis and potential biological activity .
Properties
CAS No. |
53036-80-9 |
---|---|
Molecular Formula |
C24H25O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(triphenyl-λ5-phosphanylidene)hexanoic acid |
InChI |
InChI=1S/C24H25O2P/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,20H,4,11-12,19H2,(H,25,26) |
InChI Key |
YDTMMBOHEMBHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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